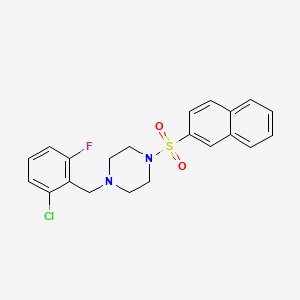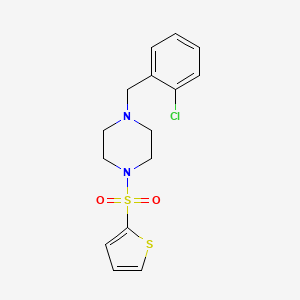
1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine
Descripción general
Descripción
1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine, also known as CFNP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CFNP is a piperazine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, tumor growth, and viral replication. 1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits viral replication by interfering with the viral entry, replication, and assembly.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases such as arthritis and colitis. It also exhibits antitumor activity by inhibiting tumor growth and inducing apoptosis in cancer cells. 1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine has been shown to have antiviral activity against a range of viruses, including HIV, HCV, and influenza virus. It also exhibits neuroprotective activity by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities with high purity. It exhibits a range of biological activities, making it a versatile compound for studying various biological processes. However, 1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine also has some limitations for lab experiments. It is a relatively complex compound that requires specialized equipment and expertise to synthesize. It also exhibits some cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine. One area of research is to further elucidate the mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine and its effects on various signaling pathways. Another area of research is to explore the potential therapeutic applications of 1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine in various diseases, such as cancer, viral infections, and neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis method of 1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine and improve its pharmacokinetic properties for potential clinical applications.
Aplicaciones Científicas De Investigación
1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. 1-(2-chloro-6-fluorobenzyl)-4-(2-naphthylsulfonyl)piperazine has also been shown to have antiviral activity against a range of viruses, including HIV, HCV, and influenza virus.
Propiedades
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O2S/c22-20-6-3-7-21(23)19(20)15-24-10-12-25(13-11-24)28(26,27)18-9-8-16-4-1-2-5-17(16)14-18/h1-9,14H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLRKLSOCMFJIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinoline](/img/structure/B4367952.png)


![N-(3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}phenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4367979.png)
![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4367986.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4367989.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367991.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4367992.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367994.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368007.png)
![N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368012.png)
![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368034.png)